A Senior Application Scientist's Guide to the Structural and Purity Analysis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride
A Senior Application Scientist's Guide to the Structural and Purity Analysis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis and purity assessment of 3-Pyrrolidinyl 2-phenylacetate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to offer a field-proven, integrated analytical strategy. We will explore the causality behind experimental choices, emphasizing how a combination of spectroscopic and chromatographic techniques forms a self-validating system for unambiguous structural confirmation and quality control. This guide is grounded in authoritative references and established scientific principles to ensure technical accuracy and trustworthiness.
Introduction: The Analytical Imperative
3-Pyrrolidinyl 2-phenylacetate hydrochloride is a molecule of interest in medicinal chemistry and synthetic pipelines, often serving as a key intermediate or building block.[1][2] The precise arrangement of its phenyl, ester, and pyrrolidine moieties, along with its salt form, dictates its reactivity, stability, and potential biological activity. Therefore, rigorous and unequivocal structural elucidation is not merely an academic exercise but a critical prerequisite for its application in any research or development context.
The objective of this guide is to present a holistic analytical workflow. We will demonstrate how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to confirm the molecular structure. Subsequently, we will detail the use of High-Performance Liquid Chromatography (HPLC) to establish the purity profile, a critical parameter for ensuring the reliability and reproducibility of downstream applications.
Foundational Characterization: Identity and Physicochemical Properties
Before delving into complex instrumental analysis, establishing the fundamental properties of the compound is essential. This initial data provides the first layer of identity confirmation.
Molecular Structure
The first step is a clear representation of the molecule's covalent structure and its hydrochloride salt form.
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Caption: Chemical structure of 3-Pyrrolidinyl 2-phenylacetate hydrochloride.
Physicochemical Data Summary
A summary of key physical properties is crucial for handling, formulation, and initial identification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [3] |
| Molecular Weight | 255.74 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | General Knowledge |
Spectroscopic Elucidation: A Multi-faceted Approach
No single technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal datasets. The following sections detail the role of each major spectroscopic technique in the analysis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expert Insight: The choice of deuterated solvent is critical. Given the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are often preferred over Chloroform-d (CDCl₃) to ensure solubility and proper observation of exchangeable protons (like the N-H proton).
3.1.1 ¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (Illustrative, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | Broad Singlet | 1H | N -H ₂⁺ | The acidic proton on the protonated nitrogen, often broad and downfield. Disappears upon D₂O exchange. |
| ~7.2-7.4 | Multiplet | 5H | Ar -H | Protons of the monosubstituted phenyl ring. |
| ~5.1-5.3 | Multiplet | 1H | O-CH-CH ₂ | The proton on the carbon bearing the ester oxygen (C3 of pyrrolidine). |
| ~3.7 | Singlet | 2H | Ph-CH ₂-C=O | The benzylic protons adjacent to the carbonyl group. |
| ~3.2-3.6 | Multiplet | 4H | N-CH ₂ | The four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring. |
| ~2.0-2.3 | Multiplet | 2H | CH-CH ₂-CH₂ | The two protons on the C4 carbon of the pyrrolidine ring. |
3.1.2 ¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR complements the ¹H NMR by providing a count of unique carbon atoms and information about their electronic environment.
Expected ¹³C NMR Spectral Data (Illustrative, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171 | C =O | Ester carbonyl carbon, characteristically downfield. |
| ~135 | Ar-C (Quaternary) | The carbon of the phenyl ring attached to the CH₂ group. |
| ~129 | Ar-C H | Aromatic methine carbons. |
| ~128 | Ar-C H | Aromatic methine carbons. |
| ~127 | Ar-C H | Aromatic methine carbons. |
| ~75 | O-C H | The C3 carbon of the pyrrolidine ring, shifted downfield by the ester oxygen. |
| ~52 | N-C H₂ | C5 carbon of the pyrrolidine ring. |
| ~45 | N-C H₂ | C2 carbon of the pyrrolidine ring. |
| ~41 | Ph-CH ₂ | The benzylic carbon. |
| ~30 | CH-CH ₂-CH₂ | The C4 carbon of the pyrrolidine ring. |
Note: Spectral data for pyrrolidine and phenylacetate derivatives can be referenced from sources like Benchchem and ChemicalBook.[4][5]
Mass Spectrometry (MS): Confirming Mass and Connectivity
MS provides the exact molecular weight and crucial fragmentation data that acts as a "fingerprint" confirming the molecule's assembly.
3.2.1 High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is non-negotiable for new entity characterization. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the molecular formula. For 3-Pyrrolidinyl 2-phenylacetate, we would analyze the free base.
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Expected HRMS (ESI⁺): Calculated for [C₁₃H₁₇NO₂ + H]⁺. The measured mass must match the theoretical mass within a narrow tolerance (typically < 5 ppm).
3.2.2 Fragmentation Analysis (MS/MS)
By inducing fragmentation of the molecular ion, we can verify the connectivity of the structural motifs.[6][7] The fragmentation pattern provides a roadmap of the molecule's weakest bonds.
Caption: Integrated workflow for structural and purity analysis.
Conclusion
The structural analysis of 3-Pyrrolidinyl 2-phenylacetate hydrochloride is a case study in modern analytical chemistry. By leveraging the specific strengths of NMR for connectivity, HRMS for molecular formula, MS/MS for fragmentation confirmation, IR for functional group verification, and HPLC for purity assessment, we construct a comprehensive and self-validating analytical package. This integrated approach ensures the highest degree of scientific integrity and provides the trustworthy data required for confident decision-making in research and drug development.
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Figure 1. Chemical Structure of 3-Pyrrolidinyl 2-phenylacetate hydrochloride
